4-Oxoisotretinoin
Overview
Description
4-Oxoisotretinoin, a known metabolite of isotretinoin, has been studied for its role in the treatment of acne and its pharmacokinetic profile in the human body. Research focuses on its effectiveness and the biological impact of its plasma levels during therapy (Almond-Roesler et al., 1998).
Synthesis Analysis
Although not directly related to 4-Oxoisotretinoin, studies on the synthesis of similar compounds provide insights into possible synthetic pathways. For example, the synthesis of 4H-1,4-oxazines and 4-chloroisocoumarins through intramolecular cyclization processes could offer analogous methods for synthesizing 4-Oxoisotretinoin or related structures (Li et al., 2013); (Xing et al., 2019).
Molecular Structure Analysis
Molecular structure analysis of compounds like 4-Oxoisotretinoin can involve examining stereochemistry and conformational preferences. For instance, studies on β-pseudopeptide foldamers and their molecular configurations could provide a framework for understanding the structural dynamics of 4-Oxoisotretinoin (Luppi et al., 2004).
Chemical Reactions and Properties
The reactivity of 4-Oxoisotretinoin with biological molecules and its chemical properties might be inferred from studies on similar compounds. For instance, the chemical reactivity of 4-oxo-fenretinide, a related compound, provides insights into potential mechanisms of action and interactions within biological systems (Villani et al., 2006).
Physical Properties Analysis
Research on isotretinoin and its derivatives, including measurements of plasma levels, offers indirect insights into the physical properties of 4-Oxoisotretinoin. These properties are crucial for understanding its bioavailability and pharmacokinetic profile (Almond-Roesler et al., 1998).
Chemical Properties Analysis
The chemical properties of 4-Oxoisotretinoin can be analyzed by examining its stability, reactivity, and interaction with biological molecules. While specific studies on 4-Oxoisotretinoin are limited, insights may be drawn from related compounds and their interactions within biological systems, as seen with 4-oxo-fenretinide (Villani et al., 2006).
Scientific Research Applications
Cell Differentiation and Development : 4-oxoretinol acts as a novel signaling molecule and regulator of cell differentiation. It is induced by retinol in differentiating F9 cells and affects axial pattern formation during embryonic development (Achkar et al., 1996).
Cancer Treatment : In cancer research, 4-oxo-4-HPR (a form of 4-Oxoisotretinoin) shows promise in inhibiting cancer cell growth by targeting microtubules and causing cell cycle perturbation. This suggests a novel mechanism of retinoid growth-inhibitory activity, particularly relevant in ovarian, breast, and neuroblastoma cell lines (Appierto et al., 2009; Villani et al., 2006).
Monitoring Therapeutic Doses : In the clinical management of severe acne, measuring plasma levels of isotretinoin and its metabolite 4-oxo-isotretinoin can help monitor individual therapeutic dose regimens. This approach minimizes undesired side effects and controls oral intake in patients (Almond-Roesler et al., 1998).
Ovarian Carcinoma Treatment : The formation of 4-oxo-4-HPR in human ovarian carcinoma cells is induced by CYP26A1 and retinoic acid receptors, pointing to its potential as a therapeutic agent for ovarian cancer (Villani et al., 2004).
Oxidant Sensor for Vasodilator Responses : 4-ONE, another derivative, exhibits both TRPA1-dependent and -independent effects in vivo, indicating potential as an oxidant sensor for vasodilator responses in vivo (Graepel et al., 2011).
Leukemia Treatment : In the context of leukemia, specifically acute promyelocytic leukemia, 4-Oxoretinol has shown potential for differentiation therapy. It induces cell growth arrest and granulocytic differentiation in the human promyelocytic leukemia cell line NB4 (Faria et al., 1998).
Safety And Hazards
Future Directions
Newer formulations of isotretinoin show enhanced bioavailability in both fed and fasting states . They can simplify isotretinoin use while maximizing bioavailability and efficacy . Further prospective, randomized human trials are needed to clarify when and how to prescribe off-label isotretinoin for maximum efficacy and safety .
properties
IUPAC Name |
(2Z,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-14(7-6-8-15(2)13-19(22)23)9-10-17-16(3)18(21)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H,22,23)/b8-6+,10-9+,14-7+,15-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCUJPCCTQNTJF-FAOQNJJDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C\C(=O)O)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312157 | |
Record name | 13-cis-4-Oxoretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxoisotretinoin | |
CAS RN |
71748-58-8 | |
Record name | 13-cis-4-Oxoretinoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71748-58-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxoisotretinoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071748588 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13-cis-4-Oxoretinoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-OXOISOTRETINOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OSQ6Z89RP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.